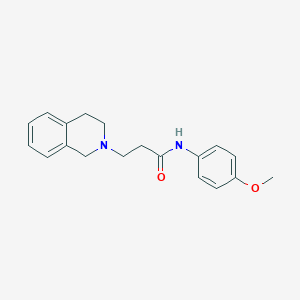

3-(3,4-dihydroisoquinolin-2(1H)-yl)-N-(4-methoxyphenyl)propanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

WAY-300700 es un compuesto químico conocido por su función como inhibidor no nucleósido de la transcriptasa inversa, utilizado principalmente en el tratamiento del VIH-1. El compuesto tiene un peso molecular de 310.39 y una fórmula química de C19H22N2O2 .

Métodos De Preparación

Las rutas de síntesis y las condiciones de reacción para WAY-300700 no se detallan ampliamente en la literatura disponible. Se sabe que el compuesto se sintetiza mediante una serie de reacciones orgánicas que involucran la formación del núcleo dihidroisoquinolina y la funcionalización posterior para lograr el producto final. Los métodos de producción industrial suelen implicar la optimización de estas rutas sintéticas para garantizar un alto rendimiento y pureza .

Análisis De Reacciones Químicas

WAY-300700 se somete a varias reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar bajo condiciones específicas para formar derivados oxidados.

Reducción: Se pueden realizar reacciones de reducción para modificar los grupos funcionales presentes en el compuesto.

Sustitución: WAY-300700 puede sufrir reacciones de sustitución, particularmente en el anillo aromático, para formar varios derivados sustituidos.

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes fuertes para la oxidación, agentes reductores como el hidruro de litio y aluminio para la reducción y reactivos electrófilos o nucleófilos para las reacciones de sustitución. Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados .

Aplicaciones Científicas De Investigación

WAY-300700 tiene varias aplicaciones de investigación científica, que incluyen:

Química: Utilizado como compuesto de referencia en el estudio de inhibidores no nucleósidos de la transcriptasa inversa.

Biología: Empleado en ensayos biológicos para estudiar la inhibición de la transcriptasa inversa del VIH-1.

Medicina: Investigado por sus posibles efectos terapéuticos en el tratamiento del VIH-1.

Mecanismo De Acción

WAY-300700 ejerce sus efectos inhibiendo la enzima transcriptasa inversa del VIH-1. Esta enzima es crucial para la replicación del virus, y su inhibición evita que el virus se multiplique. El compuesto se une a un sitio específico en la enzima transcriptasa inversa, provocando un cambio conformacional que reduce la actividad de la enzima. Este mecanismo implica interacciones con residuos clave de aminoácidos en el sitio activo de la enzima, interrumpiendo la función normal de la enzima .

Comparación Con Compuestos Similares

WAY-300700 es único en comparación con otros inhibidores no nucleósidos de la transcriptasa inversa debido a su estructura química específica y sus propiedades de unión. Compuestos similares incluyen:

Efavirenz: Otro inhibidor no nucleósido de la transcriptasa inversa con una estructura química diferente.

Nevirapina: Conocido por su uso en terapia combinada para el VIH-1.

Etravirina: Un inhibidor no nucleósido de la transcriptasa inversa más nuevo con un espectro de actividad más amplio.

La singularidad de WAY-300700 radica en sus interacciones de unión específicas y su potencial para reducir los efectos secundarios en comparación con otros inhibidores .

Propiedades

Fórmula molecular |

C19H22N2O2 |

|---|---|

Peso molecular |

310.4 g/mol |

Nombre IUPAC |

3-(3,4-dihydro-1H-isoquinolin-2-yl)-N-(4-methoxyphenyl)propanamide |

InChI |

InChI=1S/C19H22N2O2/c1-23-18-8-6-17(7-9-18)20-19(22)11-13-21-12-10-15-4-2-3-5-16(15)14-21/h2-9H,10-14H2,1H3,(H,20,22) |

Clave InChI |

XZYGOUZJAPIXGN-UHFFFAOYSA-N |

SMILES |

COC1=CC=C(C=C1)NC(=O)CCN2CCC3=CC=CC=C3C2 |

SMILES canónico |

COC1=CC=C(C=C1)NC(=O)CCN2CCC3=CC=CC=C3C2 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3-Methylphenoxy)-1-[4-(pyridine-3-carbonyl)piperazin-1-yl]ethanone](/img/structure/B247857.png)

![1-Bicyclo[2.2.1]hept-2-yl-4-(3,5-dimethoxybenzoyl)piperazine](/img/structure/B247862.png)

![1-[4-(1H-indol-3-ylmethyl)piperazin-1-yl]-2-phenylethanone](/img/structure/B247868.png)

![1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(diphenylacetyl)piperazine](/img/structure/B247869.png)

![1-[(4-Chlorophenoxy)acetyl]-4-(phenylacetyl)piperazine](/img/structure/B247872.png)

![Naphthalen-1-yl-[4-(3,4,5-trimethoxy-benzoyl)-piperazin-1-yl]-methanone](/img/structure/B247873.png)

![1-[(4-Chlorophenyl)sulfonyl]-4-(3,4,5-trimethoxybenzoyl)piperazine](/img/structure/B247874.png)

![1-[4-(2-Fluorobenzoyl)piperazin-1-yl]-2-(3-methylphenoxy)ethanone](/img/structure/B247875.png)

![1-[4-(3,5-DIMETHOXYBENZOYL)PIPERAZIN-1-YL]-2-(3-METHYLPHENOXY)ETHAN-1-ONE](/img/structure/B247876.png)

![1-[(4-Methoxyphenoxy)acetyl]-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B247877.png)

![1-[4-(4-Chloro-benzenesulfonyl)-piperazin-1-yl]-2-(4-methoxy-phenoxy)-ethanone](/img/structure/B247878.png)

![2-(biphenyl-4-yloxy)-1-{4-[(3,4-dimethoxyphenyl)carbonyl]piperazin-1-yl}ethanone](/img/structure/B247879.png)